2-(4-Chlorophenyl)-3-oxopropanenitrile
Overview
Description
2-(4-Chlorophenyl)-3-oxopropanenitrile is a chemical compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural and chemical properties. Although the specific compound of interest wasn't directly found in the literature, similar compounds have been studied extensively, offering insights into potential synthesis pathways, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves reactions under specific conditions with appropriate reagents. For instance, one method for synthesizing thiophene-containing compounds, which share structural similarities with 2-(4-Chlorophenyl)-3-oxopropanenitrile, involves the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate, followed by cyclization processes (Mabkhot et al., 2016). These methods emphasize the importance of selecting suitable reagents and conditions to achieve desired structural configurations.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Studies have shown that these compounds exhibit specific geometric parameters stabilized by intramolecular interactions, which can be optimized and analyzed using density functional theory (DFT) calculations (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl compounds often include cyclization and conjugation processes, leading to the formation of heterocyclic structures with significant biological activities. For example, manganese(III) acetate-mediated oxidative cyclizations have been utilized to synthesize dihydrofuran carbonitriles containing heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Yılmaz et al., 2005).
Physical Properties Analysis
The physical properties of chlorophenyl compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular configuration. X-ray diffraction studies provide valuable information on the crystalline structures, revealing the presence of halogen interactions and hydrogen bonding that contribute to the compound's stability and physical characteristics (Hassanain et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of chlorophenyl compounds are closely related to their electronic configuration, as evidenced by HOMO-LUMO analysis and NBO analysis. These studies reveal the charge distribution within the molecule and the potential for intramolecular charge transfer, providing insights into the compound's chemical behavior and potential applications (Wazzan et al., 2016).
Scientific Research Applications
Summary of the Application
The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative (anticancer) activities .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Antinociceptive Activity
Summary of the Application
The compound is used in the synthesis of substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids, which have shown pronounced antinociceptive (pain-relieving) activity .
Methods of Application or Experimental Procedures
The synthesized compounds underwent the intramolecular cyclization to give the substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates .
Results or Outcomes
Evaluation of the biological activity of the synthesized compounds showed that they have pronounced antinociceptive activity along with low toxicity .
3. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “2-(4-Chlorophenyl)-3-oxopropanenitrile”, have shown a wide range of biological applications. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Methods of Application or Experimental Procedures
The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .
Results or Outcomes
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
4. Synthesis of New Compounds
Summary of the Application
“2-(4-Chlorophenyl)-3-oxopropanenitrile” can be used in the synthesis of a new compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline .
Methods of Application or Experimental Procedures
The new compound is synthesized using a one-pot three-component strategy/dehydrogenation aromatization process sequence through the reaction between arylamine, benzaldehyde, and activated (methyl isoeugenol) by using BF3·OEt2 as a homogeneous catalyst .
Results or Outcomes
The successful synthesis of the new compound has been confirmed .
5. Antineoplastic Effects
Summary of the Application
The 2-(4-chlorophenyl)-3-O-sulfamoyl derivative (13AES3) has been found to have superior antiproliferative activity against the HPV16-positive SiHa cell line. This HPV16-positive type is the most common form of invasive cervical cancer .
Methods of Application or Experimental Procedures
The cell growth-inhibitory action of 13AES3 was displayed at low concentrations. The compound was found to exert considerable proapoptotic effects, as evidenced by a colorimetric caspase-3 assay and fluorescent double staining. It also elicited antimigratory and anti-invasive effects in a concentration-dependent manner, as evidenced by wound healing and Boyden chamber assays .
Results or Outcomes
The compound 13AES3 is considered to have significant antineoplastic potency against SiHa cancer cells .
6. Synthesis of New Compounds
Summary of the Application
“2-(4-Chlorophenyl)-3-oxopropanenitrile” can be used in the synthesis of a new compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline .
Methods of Application or Experimental Procedures
The new compound is synthesized using a one-pot three-component strategy/dehydrogenation aromatization process sequence through the reaction between arylamine, benzaldehyde, and activated (methyl isoeugenol) by using BF3·OEt2 as a homogeneous catalyst .
Results or Outcomes
The successful synthesis of the new compound has been confirmed .
Safety And Hazards
This would involve a review of the compound’s safety profile, including any known hazards associated with its use or handling, and any safety precautions that should be taken.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand its mechanism of action.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEXXSXAEMFPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978129 | |
Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-oxopropanenitrile | |
CAS RN |
62538-21-0 | |
Record name | 4-Chloro-α-formylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62538-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(p-chlorophenyl)-2-formyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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